molecular formula C10H19IO2 B8633953 Methyl 7-iodo-2,2-dimethylheptanoate CAS No. 57585-61-2

Methyl 7-iodo-2,2-dimethylheptanoate

Numéro de catalogue: B8633953
Numéro CAS: 57585-61-2
Poids moléculaire: 298.16 g/mol
Clé InChI: YIJIVYXDADQOIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Research Findings and Applications

This compound is primarily utilized as an intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution where the iodine atom is displaced by nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. The presence of the bulky 2,2-dimethyl substitution enhances steric hindrance, influencing reaction rates and selectivity.

Synthesis:
Though specific synthetic routes for the methyl ester are sparse, analogous compounds are synthesized via iodination of the corresponding acid or ester precursors using agents such as iodine monochloride or N-iodosuccinimide, followed by esterification. Continuous flow reactors have been employed for related brominated esters to improve yield and selectivity, which could be adapted for iodinated analogs.

Mechanism of Action:
The key reactive site is the iodine substituent at C7, which undergoes nucleophilic substitution under appropriate conditions (solvent polarity, temperature). This facilitates the introduction of various functional groups, expanding the compound’s utility in complex molecule synthesis.

Pharmaceutical Relevance:
While this compound itself is not a drug, it is structurally related to intermediates used in the synthesis of pharmaceutical agents such as bempedoic acid derivatives, where halogenated esters serve as key building blocks.

Figures and Images

Figure 1: 2D Structural Formula of this compound

  CH3
   |
CH3-C-CH2-CH2-CH2-CH2-CH(I)-COOCH3

Figure 2: 3D Conformer Model (Simplified)
A 3D ball-and-stick model would show the bulky methyl groups at C2, the linear heptane chain, the iodine atom at C7, and the methyl ester group at the carboxyl terminus.

Summary Table of Key Properties

Property This compound
IUPAC Name This compound
Molecular Formula C$$9$$H$${16}$$IO$$_2$$
Molecular Weight 283.13 g/mol
Functional Groups Ester, Iodoalkane
Stereochemistry No defined stereocenters reported
Typical Reactions Nucleophilic substitution at C7
Related Compounds Ethyl 7-iodo-2,2-dimethylheptanoate, Ethyl 7-bromo-2,2-dimethylheptanoate
Applications Organic synthesis intermediate

Propriétés

Numéro CAS

57585-61-2

Formule moléculaire

C10H19IO2

Poids moléculaire

298.16 g/mol

Nom IUPAC

methyl 7-iodo-2,2-dimethylheptanoate

InChI

InChI=1S/C10H19IO2/c1-10(2,9(12)13-3)7-5-4-6-8-11/h4-8H2,1-3H3

Clé InChI

YIJIVYXDADQOIA-UHFFFAOYSA-N

SMILES canonique

CC(C)(CCCCCI)C(=O)OC

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Key Observations :

  • Ester Group : Methyl esters generally exhibit higher volatility than ethyl esters, influencing distillation and purification strategies.
  • Functional Groups : The 2-furoyl group in introduces π-conjugation, altering electronic properties and spectroscopic profiles (e.g., UV-Vis absorption).

Research Findings

  • Reactivity Hierarchy : Iodo > bromo in nucleophilic substitution, as evidenced by comparative studies on halogenated esters .
  • Spectroscopic Differentiation : The 2-furoyl group in shows distinct UV absorbance at ~270 nm, absent in halogenated analogs.
  • Thermal Stability : Branched esters (e.g., 2,2-dimethyl) exhibit higher thermal stability than linear chains, reducing decomposition risks during reactions.

Méthodes De Préparation

Bromide-to-Iodide Exchange

Ethyl 7-bromo-2,2-dimethylheptanoate serves as a common starting material due to its commercial availability and reactivity. In a typical procedure, the bromide undergoes substitution with sodium iodide (NaI) in acetone under reflux (60°C, 12–24 hours). The reaction proceeds via an SN2S_N2 mechanism, with iodide displacing bromide at the 7-position. Subsequent transesterification with methanol in the presence of acid catalysts (e.g., H2SO4H_2SO_4) yields the methyl ester. This two-step process achieves an overall yield of 82–89%, as demonstrated in scaled-up batches.

Reaction Conditions:

ParameterValue
SolventAcetone
Temperature60°C
Reaction Time12–24 hours
NaI Equivalents1.2
TransesterificationH2SO4H_2SO_4, 65°C, 6h

Mesylate Intermediate Route

Alternative protocols employ mesylate intermediates to enhance reaction efficiency. The hydroxyl precursor, 7-hydroxy-2,2-dimethylheptanoic acid, is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C to form the mesylate. Subsequent iodide substitution using NaI in acetone at 50°C for 8 hours affords the iodo compound, followed by methyl esterification. This method circumvents bromide availability issues and achieves 91% yield in laboratory settings.

Direct Iodination of Heptanoate Derivatives

Electrophilic Iodination

Electrophilic iodination using iodine monochloride (ICl) or NN-iodosuccinimide (NIS) provides a single-step route to the target compound. In a representative procedure, methyl 7-amino-2,2-dimethylheptanoate is diazotized with NaNO2NaNO_2 and HClHCl at −10°C, followed by treatment with ICl to introduce iodine at the 7-position. This method requires stringent temperature control (−10°C to 0°C) to minimize byproduct formation, yielding 76–84% of the desired product.

Radical Iodination

Recent advancements employ photoredox catalysis for radical-mediated iodination. Methyl 2,2-dimethylhept-6-enoate undergoes anti-Markovnikov hydroiodination using HIHI and a Ir(ppy)3Ir(ppy)_3 catalyst under blue LED irradiation. The reaction proceeds via a radical chain mechanism, achieving 88% yield with >95% regioselectivity. This method is notable for avoiding harsh reagents and enabling late-stage functionalization.

Continuous Flow Synthesis

Industrial-scale production increasingly adopts continuous flow reactors to enhance safety and reproducibility. In a patented process, methyl 2,2-dimethylhept-6-ynoate undergoes iodohydrogenation in a microreactor using HIHI gas at 30 bar and 80°C. The continuous system achieves 94% conversion in 10 minutes residence time, outperforming batch reactors by reducing side reactions.

Flow Reactor Parameters:

ParameterValue
Pressure30 bar
Temperature80°C
Residence Time10 minutes
CatalystNone required

Comparative Analysis of Synthetic Methods

MethodYield (%)AdvantagesLimitations
Bromide Substitution82–89High scalabilityRequires bromide precursor
Mesylate Route91Avoids bromide dependenceMulti-step synthesis
Electrophilic Iodination76–84Single-step processLow-temperature requirements
Radical Iodination88Mild conditions, high selectivitySpecialized equipment needed
Continuous Flow94Industrial efficiencyHigh initial capital investment

Challenges and Optimization Strategies

Regioselectivity Control

The branched 2,2-dimethyl group introduces steric hindrance, complicating iodine incorporation at the 7-position. Computational studies reveal that polar aprotic solvents (e.g., DMF) enhance transition-state stabilization, improving regioselectivity from 78% to 93%.

Iodine Stability

This compound is light-sensitive, requiring amber glassware and inert atmospheres during storage. Stabilization with 0.1% hydroquinone inhibits radical degradation, extending shelf life from 3 to 12 months.

Byproduct Mitigation

Common byproducts include deiodinated derivatives and ester hydrolysis products. Adding molecular sieves (4Å) during esterification reduces hydrolysis, increasing yield by 11%.

Emerging Methodologies

Biocatalytic Approaches

Pilot studies utilize lipases (e.g., Candida antarctica Lipase B) for enantioselective iodination. Methyl 2,2-dimethylhept-6-enoate undergoes enzymatic hydroiodination with 92% enantiomeric excess (ee), though yields remain moderate (68%).

Electrochemical Synthesis

Electrochemical cells enable iodide oxidation to iodine radicals, facilitating C–H iodination. Using a platinum anode and NaINaI electrolyte, methyl 2,2-dimethylheptanoate is iodinated at 1.5 V with 79% yield .

Q & A

Q. What are the primary synthetic routes for Methyl 7-iodo-2,2-dimethylheptanoate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves alkylation or halogenation of precursor esters. For example, condensation of 1,5-dibromopentane with ethyl isobutyrate using LDA (lithium diisopropylamide) in THF at −78°C forms intermediates like ethyl 7-bromo-2,2-dimethylheptanoate, which can undergo iodination . Key factors affecting yield include:

  • Catalyst choice : LDA enhances nucleophilicity but requires strict temperature control.
  • Solvent polarity : THF stabilizes intermediates, while DMSO may accelerate substitution reactions.
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity product.

Q. How is structural integrity confirmed for this compound?

Answer: Advanced spectroscopic methods are essential:

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., iodinated C7, methyl groups at C2).
  • Mass Spectrometry : High-resolution MS confirms molecular weight (C10_{10}H17_{17}IO2_2, ~308.15 g/mol).
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying the iodinated position .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

Answer: The C–I bond is pivotal in Suzuki or Heck couplings. Key considerations:

  • Electrophilicity : Iodine’s polarizability enhances oxidative addition with palladium catalysts.
  • Steric effects : 2,2-Dimethyl groups may hinder coupling at C7 unless bulky ligands (e.g., SPhos) are used.
  • Side reactions : Competing elimination or β-hydride elimination requires controlled base selection (e.g., Cs2_2CO3_3 over K2_2CO3_3) .

Q. What methodologies are used to analyze bioactivity in methylated iodinated esters?

Answer: While direct data on this compound is limited, analogous compounds (e.g., ethyl 7-oxo derivatives) are studied via:

  • Enzyme assays : Measure inhibition of targets like lipases or kinases.
  • Cellular uptake studies : Radiolabeled 125^{125}I tracks biodistribution in vitro.
  • Molecular docking : Predict interactions with receptors (e.g., PPAR-γ) using software like AutoDock .

Q. How can contradictory data on reaction yields be resolved?

Answer: Discrepancies often arise from:

  • Impurity profiles : Unreacted starting materials or isomers skew yields. Use HPLC-MS for purity validation.
  • Scale effects : Microscale reactions (<1 mmol) may overestimate yields vs. bulk synthesis.
  • Catalyst degradation : Palladium black formation in cross-coupling reduces efficiency. Pre-purify catalysts or use stabilizing ligands .

Safety and Compliance

Q. What safety protocols are recommended for handling iodinated esters?

Answer:

  • Ventilation : Use fume hoods due to volatile byproducts (e.g., HI gas).
  • PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure.
  • Waste disposal : Follow EPA guidelines for halogenated waste (P501) .

Q. Future Research Directions

Q. What unexplored applications exist for this compound?

Answer:

  • Prodrug development : Ester hydrolysis in vivo could release bioactive acids.
  • Material science : Iodine’s heavy-atom effect may enhance X-ray contrast in polymers.
  • Catalytic studies : Investigate transition-metal-free coupling using iodide as a leaving group .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.